N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl group, and a dihydropyridazine ring. Its molecular formula is C18H16N4O3.
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-acetylaminobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The acetylamino group can undergo substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
N-(4-acetylamino)phenylacetamide: This compound has a similar acetylamino group but lacks the dihydropyridazine ring, making it less complex.
4-(acetylamino)phenyl acetate: This compound also contains an acetylamino group but has different functional groups and a simpler structure
The uniqueness of this compound lies in its complex structure, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)18-17(25)11-12-23(22-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,20,24)(H,21,26) |
InChI Key |
IJUQVVCTDWYHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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